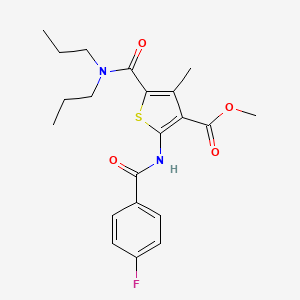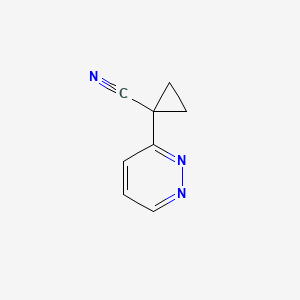
n-(3-Aminopropyl)-7-fluoroisoquinolin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Aminopropyl)-7-fluoroisoquinolin-1-amine: is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline The presence of a fluorine atom at the 7th position and an aminopropyl group at the nitrogen atom of the isoquinoline ring makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(3-Aminopropyl)-7-fluoroisoquinolin-1-amine typically begins with commercially available 7-fluoroisoquinoline.
Step 1: The 7-fluoroisoquinoline undergoes a nucleophilic substitution reaction with 3-bromopropylamine in the presence of a base such as potassium carbonate. This reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Step 2: The resulting intermediate is then subjected to a reduction reaction using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-Aminopropyl)-7-fluoroisoquinolin-1-amine can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form secondary amines using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Alkyl halides, acyl chlorides, DMF as solvent.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Substituted isoquinoline derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology:
Biochemical Probes: The compound can be used as a fluorescent probe for studying biological processes due to the presence of the fluorine atom.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine:
Drug Development: The compound has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry:
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(3-Aminopropyl)-7-fluoroisoquinolin-1-amine involves its interaction with specific molecular targets such as enzymes or receptors. The aminopropyl group allows the compound to form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The fluorine atom enhances the compound’s lipophilicity, facilitating its penetration through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
N-(3-Aminopropyl)-isoquinolin-1-amine: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
7-Fluoroisoquinolin-1-amine: Lacks the aminopropyl group, affecting its ability to interact with biological targets.
N-(3-Aminopropyl)-quinolin-1-amine: Has a quinoline ring instead of an isoquinoline ring, leading to differences in chemical behavior and applications.
Uniqueness: N-(3-Aminopropyl)-7-fluoroisoquinolin-1-amine is unique due to the combination of the fluorine atom and the aminopropyl group, which imparts distinct electronic and steric properties
Properties
CAS No. |
1207448-29-0 |
|---|---|
Molecular Formula |
C12H14FN3 |
Molecular Weight |
219.26 g/mol |
IUPAC Name |
N'-(7-fluoroisoquinolin-1-yl)propane-1,3-diamine |
InChI |
InChI=1S/C12H14FN3/c13-10-3-2-9-4-7-16-12(11(9)8-10)15-6-1-5-14/h2-4,7-8H,1,5-6,14H2,(H,15,16) |
InChI Key |
PYYLSGAXXYALHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2NCCCN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


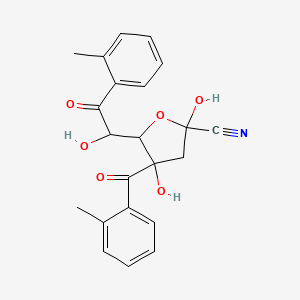



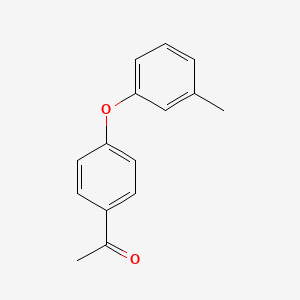
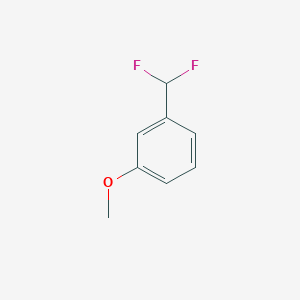
![1-[2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N'-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide](/img/structure/B12069698.png)



